![molecular formula C13H16O4S B174618 Ethyl 4-(4-methoxyphenyl)sulfanyl-3-oxobutanoate CAS No. 145389-08-8](/img/structure/B174618.png)
Ethyl 4-(4-methoxyphenyl)sulfanyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-methoxyphenyl)sulfanyl-3-oxobutanoate, also known as Compound A, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)sulfanyl-3-oxobutanoate is not fully understood. However, it has been proposed that its anti-inflammatory and anti-cancer properties may be attributed to its ability to inhibit the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-(4-methoxyphenyl)sulfanyl-3-oxobutanoate exhibits anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and the proliferation of cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl 4-(4-methoxyphenyl)sulfanyl-3-oxobutanoate is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of Ethyl 4-(4-methoxyphenyl)sulfanyl-3-oxobutanoate. One direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is the exploration of its applications in material science, such as the synthesis of metal sulfide nanoparticles with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of Ethyl 4-(4-methoxyphenyl)sulfanyl-3-oxobutanoate involves the reaction of 4-methoxybenzenethiol with ethyl acetoacetate in the presence of a base catalyst. The resulting product is purified through recrystallization, yielding a white crystalline powder.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)sulfanyl-3-oxobutanoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated for its anti-inflammatory and anti-cancer properties. In material science, it has been used as a precursor for the synthesis of metal sulfide nanoparticles. In organic synthesis, it has been employed as a building block for the synthesis of various compounds.
properties
CAS RN |
145389-08-8 |
---|---|
Product Name |
Ethyl 4-(4-methoxyphenyl)sulfanyl-3-oxobutanoate |
Molecular Formula |
C13H16O4S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C13H16O4S/c1-3-17-13(15)8-10(14)9-18-12-6-4-11(16-2)5-7-12/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
NUHUSSORZRDXNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)CSC1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC=C(C=C1)OC |
synonyms |
ethyl 4-(4-Methoxyphenylthio)-3-oxobutanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.